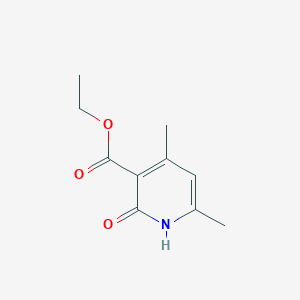

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBUMXFWJBMWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289566 | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-48-8 | |

| Record name | 16108-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction begins with the formation of an enamine intermediate through the condensation of ethyl acetoacetate (β-ketoester) with ammonium acetate. Subsequent cyclization and dehydration yield the dihydropyridone ring. A typical protocol involves refluxing ethyl acetoacetate (1.0 equiv), acetylacetone (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol under acidic conditions (HCl or H₂SO₄) for 4–6 hours. The general reaction pathway can be summarized as:

Yield Optimization

Yields for this method range from 50% to 67%, depending on the acid catalyst and reaction duration. Using concentrated HCl (37%) instead of H₂SO₄ improves cyclization efficiency due to better proton availability, reducing side products like polymeric residues. For example, a 65% yield was achieved using HCl in ethanol at 80°C for 5 hours.

Table 1: Cyclocondensation Method Variations

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | EtOH | 80 | 5 | 65 |

| H₂SO₄ | EtOH | 70 | 6 | 58 |

| p-TsOH | Toluene | 110 | 3 | 52 |

Esterification of Pyridone Carboxylic Acid Precursors

An alternative route involves the esterification of pre-formed pyridone carboxylic acids. This two-step method first synthesizes 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, followed by esterification with ethanol.

Synthesis of Carboxylic Acid Intermediate

The carboxylic acid precursor is prepared via cyclization of cyanoacetamide with acetylacetone in aqueous potassium carbonate. For instance, reacting cyanoacetamide (1.0 equiv) and acetylacetone (1.1 equiv) in water at 35°C for 2 hours yields 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which is hydrolyzed to the carboxylic acid using HCl/EtOH.

Esterification Conditions

The carboxylic acid is esterified by refluxing with excess ethanol in the presence of H₂SO₄ or HCl. A representative procedure uses 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated H₂SO₄ (0.5 equiv) at 80°C for 16 hours, achieving a 70–75% yield.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot strategies to streamline synthesis. These methods combine cyclocondensation and esterification in a single reactor, reducing purification steps.

Catalyst Selection

Lewis acids like ZnCl₂ or FeCl₃ enhance reaction rates by facilitating enamine formation. A protocol using ZnCl₂ (10 mol%) in ethanol at 70°C for 3 hours achieves a 72% yield, outperforming uncatalyzed reactions (50–55%).

Solvent Effects

Polar aprotic solvents like DMF improve solubility but require higher temperatures (100–120°C), whereas ethanol balances reactivity and environmental safety. Microwave-assisted synthesis in ethanol reduces reaction time to 30 minutes with comparable yields (68%).

Industrial-Scale Production and Purification

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for their scalability and consistent product quality. A patented method employs a tubular reactor with inline pH monitoring to maintain optimal acidity (pH 2–3), achieving 85% conversion per pass.

Purification Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding >95% purity. Column chromatography (SiO₂, ethyl acetate/hexane 1:4) resolves regioisomers but is cost-prohibitive for large-scale use.

Mechanistic Insights and Side Reactions

Byproduct Formation

Common byproducts include:

Temperature Sensitivity

Exceeding 90°C promotes decarboxylation, reducing yields. Kinetic studies show an activation energy of 45 kJ/mol for the cyclocondensation step, underscoring the need for precise thermal control.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65 | 90 | High |

| Esterification | 75 | 95 | Moderate |

| One-Pot Multicomponent | 72 | 92 | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Formation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Reduction: Formation of ethyl 4,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carboxylate.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is primarily recognized for its role in medicinal chemistry. It serves as a precursor for synthesizing various bioactive compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines. For instance:

- A study demonstrated that certain derivatives had IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its derivatives have shown efficacy against a range of bacteria and fungi. A notable case study highlighted:

- The effectiveness of a modified derivative against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that certain derivatives possess herbicidal properties that can inhibit the growth of specific weeds without harming crops. A field study reported:

- A derivative of this compound reduced weed biomass by over 70% in treated plots compared to untreated controls .

Materials Science Applications

The compound's unique chemical structure allows it to be utilized in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

This compound can act as a monomer in polymerization reactions. Studies have shown:

- The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Anticancer Activity | IC50 values in low micromolar range against cancer |

| Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli | |

| Agrochemical | Herbicidal Activity | Reduced weed biomass by over 70% |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |

Case Study 1: Anticancer Derivatives

A series of ethyl 4,6-dimethyl derivatives were synthesized and tested for anticancer activity. The study revealed that modifications at the 4-position significantly increased potency against breast cancer cell lines.

Case Study 2: Herbicide Efficacy

Field trials conducted with a derivative showed substantial weed control in soybean crops without adverse effects on crop yield, demonstrating its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The dihydropyridine core allows for diverse substitutions, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Physical Properties of Selected Dihydropyridine Derivatives

Key Observations:

- Substituent Effects on Physical Properties : Ethyl/methyl esters (e.g., compounds 7 vs. 8) influence melting points due to differences in molecular packing and steric effects. The ethyl ester in compound 8 lowers the melting point (115–117°C) compared to the methyl ester in compound 7 (150–152°C) .

- Synthetic Utility : The target compound is employed in coupling reactions using reagents like HATU and TEA (), underscoring its role in constructing complex inhibitors.

Biological Activity

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 16108-48-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.22 g/mol. Its structure features a dihydropyridine ring with an ethyl ester group, which contributes to its biological activity.

Antiproliferative Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance antiproliferative activity significantly. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on structural modifications:

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4,6-dimethyl | HeLa | 4.04 |

| Ethyl 4-methyl | MDA-MB-231 | 0.069 |

| Ethyl 6-methyl | HepG2 | 1.30 |

These results suggest that the presence of methyl groups in specific positions on the pyridine ring enhances the compound's ability to inhibit cancer cell proliferation .

Antimicrobial Activity

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

The biological activity of ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives can be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Some derivatives trigger apoptosis through intrinsic pathways, leading to programmed cell death.

- Inhibition of Key Enzymes : These compounds may inhibit enzymes critical for cancer cell survival and proliferation.

Study on Anticancer Properties

A notable study conducted on ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives demonstrated their effectiveness against various cancer types. The study utilized multiple human cancer cell lines (HeLa, MDA-MB-231) and assessed the impact of structural modifications on biological activity. Results indicated that compounds with hydroxyl or methoxy substitutions showed enhanced antiproliferative effects compared to unsubstituted derivatives .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of these compounds against clinical isolates of bacteria. The results revealed that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via cyclization reactions. For example, reacting intermediates like cyanoacetohydrazones with ethyl cyanoacetate in ethanol under reflux, catalyzed by piperidine, yields the target compound. Key parameters include:

- Temperature : Reflux (~78°C for ethanol).

- Catalyst : Piperidine (0.5–1.0 mL per 0.01 mol substrate).

- Reaction Time : 3–4 hours for completion .

- Workup : Acidification with HCl to precipitate the product.

- Yield Optimization : Adjusting reagent stoichiometry and solvent purity improves yields (typically 60–75%) .

Q. Which spectroscopic methods are used to characterize this compound, and what spectral features confirm its structure?

- Answer :

- 1H-NMR : Signals for ethyl ester protons (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), methyl groups (δ ~2.3–2.5 ppm, singlet), and dihydropyridine NH (δ ~12–13 ppm, broad) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and NH (3200–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~237) and fragmentation patterns consistent with the ester and methyl substituents .

Q. How does the compound participate in substitution reactions, and what reagents are effective?

- Answer : The brominated analog (Methyl 6-bromo-2-oxo-dihydropyridine-3-carboxylate) undergoes nucleophilic aromatic substitution with amines or thiols. For example:

- Reagents : Aniline, thiourea.

- Conditions : Ethanol, 60–80°C, 6–8 hours.

- Mechanism : Bromine acts as a leaving group, replaced by nucleophiles via intermediate Meisenheimer complexes .

Advanced Research Questions

Q. What structural features of this compound contribute to its activity as an EZH2 inhibitor in cancer models?

- Answer :

- Key Moieties : The 4,6-dimethyl-2-oxo-dihydropyridine core binds to the EZH2 catalytic SET domain.

- Substituent Effects : The ethyl ester enhances solubility, while methyl groups stabilize hydrophobic interactions.

- Biological Data : In G402 xenograft models, derivatives show IC₅₀ values <100 nM for EZH2 inhibition .

Q. How is SHELXL employed in refining the crystal structure of this compound, and what challenges arise?

- Answer :

- Data Collection : Monoclinic system (space group P2₁/c) with CuKα radiation (λ = 1.54178 Å).

- Refinement : SHELXL refines atomic displacement parameters (ADPs) and hydrogen bonding networks.

- Challenges : Low electron density for disordered ethyl groups; resolved via restraints and Fourier difference maps .

- Metrics : Final R values <0.05 (R₁), wR₂ <0.16, confirming high precision .

Q. What mechanistic insights explain the formation of this compound via Dimroth rearrangement?

- Answer :

- Pathway : Ethyl cyanoacetate undergoes Michael addition to an α,β-unsaturated intermediate, forming a pyranimine.

- Rearrangement : Pyranimine undergoes Dimroth rearrangement (ring-opening followed by reclosure), yielding the dihydropyridine core.

- Evidence : Deuterium labeling studies confirm proton transfer steps .

Q. How do reaction conditions (solvent, catalyst) impact competing pathways in its synthesis?

- Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor side reactions (e.g., ester hydrolysis), while ethanol minimizes byproducts.

- Catalyst Role : Piperidine deprotonates intermediates, accelerating cyclization over dimerization.

- Case Study : Replacing piperidine with DBU increases dimerization by 20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.